7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
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Overview
Description
“7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” is a chemical compound with the linear formula C8H8ClNO2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides was achieved by reacting 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of “7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” is represented by the linear formula C8H8ClNO2 . The compound has a molecular weight of 185.611 .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine” include a molecular weight of 185.611 and a linear formula of C8H8ClNO2 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine is a valuable scaffold for the synthesis of potential therapeutic agents. Its structure is conducive to binding with various biological targets due to the presence of the benzodioxin moiety, which can mimic the biologically relevant 1,4-benzodioxane structure .
Agriculture
This compound may serve as a precursor in the synthesis of agrochemicals. The chloro and amine groups present in the molecule can be modified to produce compounds with potential herbicidal or pesticidal activity .
Material Science
In material science, derivatives of this compound could be used to create novel polymers or coatings. The dihydro-1,4-benzodioxin ring system may impart unique physical properties, such as flexibility and resilience, to the materials .
Environmental Science
The compound’s reactivity due to the amine group makes it a candidate for environmental remediation research. It could be used to synthesize compounds that react with pollutants, facilitating their breakdown .
Biochemistry
Biochemically, 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine could be utilized in enzyme inhibition studies. The structure has the potential to interact with enzyme active sites, providing insights into enzyme mechanisms .
Pharmacology
Pharmacologically, the compound could be explored for drug development. Its structure allows for the creation of analogs that can be tested for various biological activities, such as anti-inflammatory or neuroprotective effects .
Safety and Hazards
properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWFWTIQKGSLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine |
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